UDP-alpha-D-GlcNAc3NAcA
CAS No.:
Cat. No.: VC1936996
Molecular Formula: C19H28N4O18P2
Molecular Weight: 662.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H28N4O18P2 |
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Molecular Weight | 662.4 g/mol |
IUPAC Name | (2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1 |
Standard InChI Key | GZLIMKLKXDFTJR-LTMKHLKMSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
SMILES | CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES | CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Introduction
Chemical Structure and Fundamental Properties
UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid represents a modified version of the more common UDP-N-acetylglucosamine (UDP-GlcNAc). The parent compound UDP-N-acetylglucosamine is a nucleotide sugar consisting of uridine diphosphate linked to N-acetylglucosamine, with a molecular formula of C17H28N3NaO17P2 and a molecular weight of approximately 631.35 Da when in its disodium salt form . UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid differs significantly by featuring:
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An additional N-acetyl group at the C3 position
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Oxidation at the C6 position to form a carboxylic acid (uronic acid)
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Specific alpha configuration at the anomeric carbon
These structural modifications create a unique sugar nucleotide that serves specialized functions in bacterial cell wall synthesis and cannot be substituted by other UDP-sugars in these biological pathways.
Physical and Chemical Characteristics
UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid typically appears as a white to off-white crystalline powder when isolated in its pure form, similar to related UDP-sugar compounds . While the compound itself is stable under standard laboratory conditions, it requires careful handling and storage to prevent hydrolysis of the high-energy pyrophosphate bond that connects the uridine monophosphate to the sugar phosphate moiety.
Biosynthetic Pathway and Enzymatic Mechanisms
The biosynthesis of UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid involves a stepwise enzymatic process that begins with UDP-N-acetylglucosamine (UDP-GlcNAc) as the starting substrate. In Pseudomonas aeruginosa, this biosynthetic pathway is particularly well-characterized and involves multiple enzymes encoded within the Wbp gene cluster .
Stepwise Biosynthetic Sequence
The synthesis proceeds through the following sequence of enzymatic transformations:
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UDP-N-acetylglucosamine (UDP-GlcNAc) → UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA): Catalyzed by WbpA, a C6-dehydrogenase that oxidizes the C6 hydroxyl group to a carboxylic acid .
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UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA) → UDP-N-acetylglucosamine-3-amino-uronic acid (UDP-GlcNAc3NH2A): This transformation is catalyzed by the coupled action of WbpB (a C3-dehydrogenase) and WbpE (an aminotransferase) via a unique NAD+ recycling pathway .
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UDP-N-acetylglucosamine-3-amino-uronic acid (UDP-GlcNAc3NH2A) → UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid (UDP-GlcNAc3NAcA): This final step involves the acetylation of the C3 amino group by WbpD, an acetyltransferase that uses acetyl-coenzyme A as the acetyl donor .
Table 1: Enzymes Involved in UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid Biosynthesis
Enzyme | Function | Reaction Catalyzed | Co-factors Required |
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WbpA | C6-dehydrogenase | UDP-GlcNAc → UDP-GlcNAcA | NAD+ |
WbpB | C3-dehydrogenase | UDP-GlcNAcA → UDP-GlcNAc3-keto-A | NAD+ |
WbpE | Aminotransferase | UDP-GlcNAc3-keto-A → UDP-GlcNAc3NH2A | PLP, glutamate |
WbpD | Acetyltransferase | UDP-GlcNAc3NH2A → UDP-GlcNAc3NAcA | Acetyl-CoA |
Novel NAD+ Recycling Mechanism
A particularly noteworthy aspect of this biosynthetic pathway is the novel NAD+ recycling mechanism observed in the coupled WbpB-WbpE reaction. Research has revealed that these two enzymes function in concert, with the dehydrogenase (WbpB) and aminotransferase (WbpE) activities being coupled to ensure efficient conversion of UDP-GlcNAcA to UDP-GlcNAc3NH2A . This coupling is facilitated by alpha-ketoglutarate (α-KG), which serves as the required oxidant for NAD+ regeneration by WbpB, allowing for continuous enzymatic function without the need for additional cofactor supplementation . This represents an elegant example of metabolic efficiency in bacterial biosynthetic pathways.
Structural Elucidation and Analytical Characterization
The structural elucidation of UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid has been accomplished through a combination of advanced analytical techniques. These methodologies have been crucial for confirming the chemical identity and purity of this complex molecule.
Analytical Methods
Researchers have employed multiple complementary analytical approaches to characterize UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid:
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Capillary Electrophoresis (CE): This technique has been utilized to monitor the progress of enzymatic reactions and to assess the purity of the final product .
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC has been employed for both analytical and preparative purposes, enabling the separation and purification of UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid from reaction mixtures .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Various NMR techniques, including correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple quantum coherence (HMBC), have been instrumental in confirming the structural features of UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid, particularly the positions of the N-acetyl groups and the uronic acid functionality .
Biological Significance in Bacterial Pathogenesis
UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid serves as a critical intermediate in the biosynthesis of complex carbohydrates found in the bacterial cell envelope, particularly in the construction of the B-band O-antigen in Pseudomonas aeruginosa.
Role in Lipopolysaccharide (LPS) Assembly
In P. aeruginosa, UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid is converted to UDP-2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (UDP-ManNAc3NAcA) by the C2-epimerase WbpI . This final sugar nucleotide is then incorporated into the B-band O-antigen, a component of the lipopolysaccharide (LPS) that forms the outermost layer of the bacterial outer membrane. The B-band O-antigen contributes significantly to:
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Bacterial surface properties and cell integrity
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Evasion of host immune responses
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Resistance to complement-mediated killing
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Biofilm formation and persistence
Implications for Bacterial Virulence
Genetic studies have demonstrated that mutants of P. aeruginosa lacking the enzymes required for UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid biosynthesis (WbpA, WbpB, WbpE, WbpD) display altered LPS structures and are deficient in B-band O-antigen production . These mutants exhibit:
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Reduced virulence in infection models
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Increased susceptibility to antibiotics
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Impaired ability to establish chronic infections
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Altered biofilm architecture and stability
These findings highlight the critical importance of UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid in bacterial pathogenesis and underscore the potential of targeting its biosynthesis for therapeutic intervention.
Enzymatic Synthesis and Characterization Studies
Recent biochemical research has focused on characterizing the enzymes involved in UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid biosynthesis, with particular emphasis on understanding their substrate specificity, catalytic mechanisms, and kinetic properties.
Kinetic Parameters of Key Enzymes
The kinetic parameters of WbpD, the acetyltransferase that catalyzes the final step in UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid biosynthesis, have been determined through carefully designed enzymatic assays. Reactions containing 0.5 ng of freshly purified WbpD, 1.5 mM acetyl-coenzyme A, 50 mM HEPES (pH 7.0), and varying concentrations of UDP-GlcNAc3NH2A (0.015-1.5 mM) were analyzed to establish the enzyme's kinetic profile .
Table 2: Kinetic Parameters of WbpD Acetyltransferase
Parameter | Value | Conditions |
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Km for UDP-GlcNAc3NH2A | 0.15-0.3 mM* | pH 7.0, 30°C |
Vmax | Not explicitly stated* | pH 7.0, 30°C |
Optimal pH | 7.0 | 30°C |
Temperature optimum | 30°C | pH 7.0 |
*Estimated based on the concentration range used in the kinetic studies .
In Vitro Reconstitution of the Complete Pathway
A significant achievement in this research area has been the successful reconstitution of the complete biosynthetic pathway for UDP-ManNAc3NAcA (the C2-epimer of UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid) in a one-pot reaction system . This approach combines WbpA, WbpB, WbpE, WbpD, and WbpI to convert UDP-GlcNAc directly to UDP-ManNAc3NAcA, providing a straightforward synthetic route to multimilligram quantities of this complex sugar nucleotide. This methodology represents an important advance for studies of LPS assembly and offers a valuable tool for investigating the roles of these rare sugars in bacterial physiology and pathogenesis.
Comparative Analysis with Related UDP-Sugar Derivatives
UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid belongs to a diverse family of UDP-sugar derivatives that participate in various cellular processes. Understanding the structural and functional relationships between these compounds provides valuable insights into their evolutionary origins and specialized biological roles.
Structural Comparison with Related UDP-Sugars
UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid differs from the more common UDP-N-acetylglucosamine (UDP-GlcNAc) by the presence of additional modifications:
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The C3 position bears an N-acetylamino group instead of a hydroxyl group
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The C6 position is oxidized to a carboxylic acid (uronic acid) rather than remaining as a primary alcohol
Functional Diversity Among UDP-Sugar Derivatives
The functional diversity among UDP-sugar derivatives is reflected in their roles across different bacterial species:
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UDP-N-acetylglucosamine (UDP-GlcNAc): Serves as a precursor for peptidoglycan, lipopolysaccharide, and teichoic acid biosynthesis across most bacterial species .
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UDP-N-acetylmannosamine (UDP-ManNAc): Functions as an intermediate in the biosynthesis of capsular polysaccharides and O-antigens in various bacteria .
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UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA): Acts as a precursor for diverse cell wall components in gram-negative bacteria .
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UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid: Represents a specialized intermediate primarily found in the B-band O-antigen biosynthesis pathway of P. aeruginosa and potentially other related pathogens .
This diversity highlights the evolutionary adaptability of bacteria in developing unique cell surface structures that contribute to their survival in specific ecological niches and during host-pathogen interactions.
Therapeutic Implications and Future Research Directions
The critical role of UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid in bacterial pathogenesis, particularly in the context of Pseudomonas aeruginosa infections, has significant implications for antimicrobial drug discovery and development.
Targeting Biosynthetic Enzymes for Antimicrobial Development
The enzymes involved in UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid biosynthesis represent promising targets for the development of novel antimicrobial agents. Inhibitors of WbpA, WbpB, WbpE, or WbpD could potentially disrupt B-band O-antigen assembly, thereby:
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Reducing bacterial virulence without imposing strong selective pressure for resistance
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Enhancing the efficacy of conventional antibiotics by increasing bacterial permeability
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Interfering with biofilm formation and maintenance
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Promoting more effective host immune clearance of bacterial pathogens
The fact that these enzymes have no mammalian homologs makes them particularly attractive as therapeutic targets with potentially minimal host toxicity.
Future Research Priorities
Several key areas warrant further investigation to fully exploit the therapeutic potential of targeting UDP-alpha-D-N-acetylglucosamine-3-N-acetylaminuronic Acid biosynthesis:
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Structural biology studies to elucidate the three-dimensional structures of the biosynthetic enzymes, facilitating structure-based drug design
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High-throughput screening campaigns to identify lead compounds that inhibit these enzymes
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Medicinal chemistry efforts to optimize lead compounds for improved potency, selectivity, and drug-like properties
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In vivo studies to evaluate the efficacy of enzyme inhibitors in animal models of P. aeruginosa infection
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Investigation of the potential synergy between enzyme inhibitors and conventional antibiotics
Progress in these areas could lead to the development of novel therapeutic strategies for combating infections caused by P. aeruginosa, which remains a serious public health threat, particularly in healthcare settings and in patients with compromised immune function .
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